molecular formula C25H23N3O4 B11298470 N-(4-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(4-methoxybenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11298470
M. Wt: 429.5 g/mol
InChI Key: IKASFZVOIQAGLL-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the methoxyphenyl and methylphenyl groups: These groups are introduced through substitution reactions, often using reagents such as halides and catalysts to facilitate the process.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides, acids, and bases are employed under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE
  • N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE

Uniqueness

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-3-7-19(8-4-17)24-27-25(32-28-24)20-9-13-22(14-10-20)31-16-23(29)26-15-18-5-11-21(30-2)12-6-18/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

IKASFZVOIQAGLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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